![molecular formula C17H23N5O3 B2558696 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-41-0](/img/structure/B2558696.png)
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione, also known as TIP, is a purinergic receptor antagonist. It is a synthetic compound that has been used in scientific research to study the purinergic system. The purinergic system is a complex signaling system that involves the release of purines, such as adenosine triphosphate (ATP), and their interaction with purinergic receptors. TIP has been found to have a high affinity for the P2X7 receptor, which is involved in immune response and inflammation.
Wissenschaftliche Forschungsanwendungen
Novel Research Strategies and Applications
Hydantoin Derivatives in Medicinal Chemistry
Hydantoins, including compounds structurally similar to the requested molecule, are pivotal in drug discovery due to their broad spectrum of biological and pharmacological activities. These compounds are instrumental in the synthesis of non-natural amino acids and their conjugates, showing potential therapeutic applications. The Bucherer-Bergs reaction, significant for the synthesis of hydantoin, exemplifies an efficient method for preparing important natural products and new therapeutics (Shaikh et al., 2023).
Redox Mediators in Organic Pollutant Treatment
The use of redox mediators, along with oxidoreductive enzymes, offers a promising approach for the degradation of recalcitrant organic pollutants. This enzymatic treatment enhances the efficiency of pollutant degradation, presenting a viable method for remediating various industrial effluents (Husain & Husain, 2007).
Curcumin Derivatives for Medicinal Properties
Curcumin derivatives, including Schiff base, hydrazone, and oxime compounds, have been synthesized to enhance the medicinal properties of curcumin. These modifications aim to improve the biological activity of curcumin, showcasing its therapeutic potential across a range of applications (Omidi & Kakanejadifard, 2020).
Imiquimod and Analogues as Immune Modifiers
Imiquimod and its analogues, featuring an imidazoquinolinamine structure similar to the requested compound, activate the immune system through cytokine induction. These compounds have shown effectiveness in treating various cutaneous diseases, highlighting the potential of heterocyclic compounds in immunotherapy (Syed, 2001).
Oxadiazole Derivatives for Chemosensors and Therapeutics
1,3,4-Oxadiazoles, a class of heterocyclic compounds, demonstrate a broad spectrum of applications from pharmacology to material science. These derivatives are especially noted for their potential in developing chemosensors for metal ions, owing to their photoluminescent properties and coordination sites (Sharma et al., 2022).
Eigenschaften
IUPAC Name |
4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-7-8-20-9(2)10(3)21-13-14(18-16(20)21)19(6)17(25)22(15(13)24)11(4)12(5)23/h11H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUFFHJFYCBTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C(C)C(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

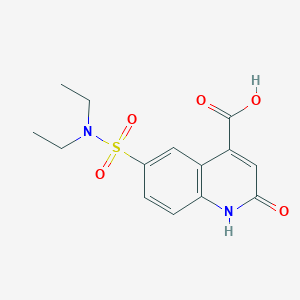

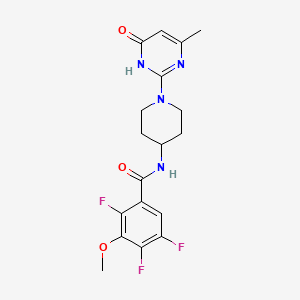
![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2558623.png)
![2-(Azepan-1-yl)-N-[cyano-(2-methoxyphenyl)methyl]propanamide](/img/structure/B2558624.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)urea](/img/structure/B2558625.png)
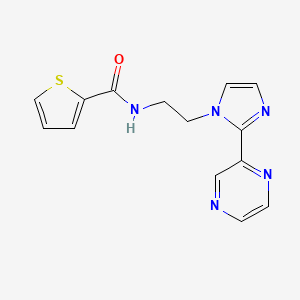


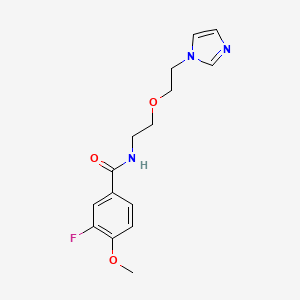
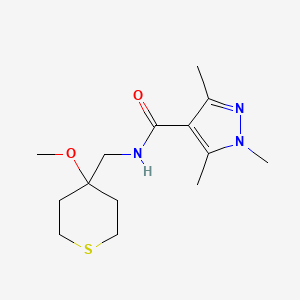
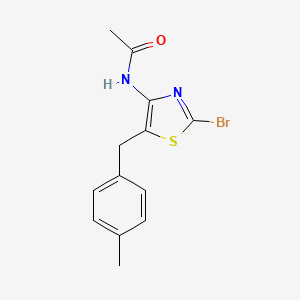
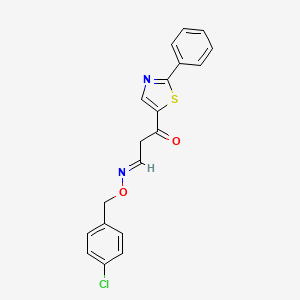
![2-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2558635.png)